An In-depth Technical Guide to O-tert-Butyl-L-threonine tert-butyl ester acetate salt
An In-depth Technical Guide to O-tert-Butyl-L-threonine tert-butyl ester acetate salt
Foreword: The Strategic Importance of Protected Amino Acids in Modern Drug Discovery
In the landscape of contemporary drug development and biochemical research, the precise chemical synthesis of peptides is a cornerstone technology. The ability to construct complex peptide sequences with high fidelity is paramount for creating novel therapeutics, research tools, and biomaterials. At the heart of this capability lies the strategic use of protected amino acids. These meticulously engineered building blocks prevent unwanted side reactions and allow for the controlled, sequential assembly of peptides. Among these, O-tert-Butyl-L-threonine tert-butyl ester acetate salt has emerged as a key reagent, particularly within the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of this compound, from its fundamental properties and synthesis to its practical application and analytical characterization.
Compound Profile: O-tert-Butyl-L-threonine tert-butyl ester acetate salt
O-tert-Butyl-L-threonine tert-butyl ester acetate salt is a derivative of the essential amino acid L-threonine, where both the side-chain hydroxyl group and the C-terminal carboxyl group are protected by tert-butyl (tBu) groups.[1] The presence of the acetate salt enhances the compound's stability and handling characteristics.[1] It typically appears as a white to off-white crystalline solid and is soluble in organic solvents commonly used in peptide synthesis.[1][2]
| Property | Value |
| CAS Number | 5854-77-3[1] |
| Molecular Formula | C14H29NO5[2] |
| Molecular Weight | 291.38 g/mol [2] |
| IUPAC Name | acetic acid;tert-butyl (2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate[1] |
| Appearance | White to off-white crystalline solid[1] |
| Solubility | Soluble in organic solvents[1] |
| Storage | 2°C - 8°C, in a well-closed container[3] |
The Rationale Behind the Protecting Groups: A Tale of Two Tert-Butyls and an Acetate Salt
The molecular architecture of O-tert-Butyl-L-threonine tert-butyl ester acetate salt is a testament to the elegant strategies employed in modern peptide chemistry. Each component serves a distinct and critical purpose:
-
O-tert-Butyl (tBu) Group: The hydroxyl group of the threonine side chain is nucleophilic and can engage in undesirable side reactions during peptide synthesis, such as O-acylation. The tBu ether linkage provides robust protection against such reactions and is stable to the basic conditions used for the removal of the temporary Fmoc protecting group in SPPS.[4]
-
tert-Butyl (tBu) Ester: The C-terminal carboxyl group is protected as a tBu ester. This prevents the amino acid from self-polymerizing and allows for the controlled activation of the carboxyl group of the preceding amino acid in the growing peptide chain.[5]
-
Acetate Salt: The formation of the acetate salt of the free α-amino group improves the compound's crystallinity, making it easier to handle and weigh accurately. It also enhances the stability of the compound during storage.[1]
This strategic combination of protecting groups makes this threonine derivative an ideal building block for the synthesis of complex peptides where the threonine residue is required.
Synthesis and Purification: From L-Threonine to a High-Purity Building Block
The synthesis of O-tert-Butyl-L-threonine tert-butyl ester acetate salt is typically achieved through a one-pot reaction where L-threonine is treated with an excess of isobutylene or tert-butanol in the presence of a strong acid catalyst.[2][6] This process leads to the simultaneous tert-butylation of both the hydroxyl and carboxyl groups.
Representative Laboratory Synthesis Protocol
This protocol is a synthesis of information from various patented and published methods and should be adapted and optimized for specific laboratory conditions.
Materials:
-
L-Threonine
-
1,4-Dioxane (anhydrous)
-
Solid superacid catalyst (e.g., sulfated zirconia) or concentrated sulfuric acid
-
Isobutylene gas or tert-butanol
-
Glacial acetic acid
-
Cyclohexane
-
Deionized water
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a gas inlet (if using isobutylene), add 1,4-dioxane and the acid catalyst.
-
Addition of L-Threonine: Slowly add L-threonine to the reaction mixture while stirring until it is completely dissolved.
-
Tert-Butylation:
-
Using Isobutylene: Cool the reaction mixture to approximately 15°C and bubble isobutylene gas through the solution. The reaction is typically continued for several hours until completion, which can be monitored by techniques like TLC or LC-MS.[6]
-
Using tert-Butanol: Add an excess of tert-butanol to the reaction mixture and heat under reflux for several hours.[1]
-
-
Work-up: After the reaction is complete, filter off the solid catalyst (if used). The crude product is then typically subjected to an aqueous work-up, which may involve washing with a saturated sodium bicarbonate solution to neutralize the acid, followed by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate.
-
Purification of the Free Base: The solvent is removed under reduced pressure to yield the crude O-tert-Butyl-L-threonine tert-butyl ester. This can be further purified by vacuum distillation.[5]
-
Acetate Salt Formation: The purified free base is dissolved in a suitable solvent like cyclohexane. Glacial acetic acid is then added dropwise with stirring.[6]
-
Crystallization: The O-tert-Butyl-L-threonine tert-butyl ester acetate salt will crystallize out of the solution upon cooling. The crystals are then collected by filtration, washed with a cold solvent (e.g., cyclohexane), and dried under vacuum.[6]
Purification and Quality Control
The purity of the final product is crucial for its successful application in peptide synthesis. The following techniques are commonly employed for quality control:
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound and to detect any impurities. A typical method would involve a reversed-phase C18 column with a gradient of acetonitrile in water containing a small amount of trifluoroacetic acid (TFA).[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the compound.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.
Application in Solid-Phase Peptide Synthesis (SPPS): A Step-by-Step Workflow
O-tert-Butyl-L-threonine tert-butyl ester acetate salt is primarily used in its Nα-Fmoc protected form, Fmoc-Thr(tBu)-OH, for incorporation into peptide sequences using automated SPPS. The following is a generalized workflow for a single coupling cycle.
Workflow for Fmoc-Thr(tBu)-OH Incorporation in Automated SPPS
Caption: General workflow for a single coupling cycle of Fmoc-Thr(tBu)-OH in SPPS.
Detailed Protocol for a Single Coupling Cycle
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-Thr(tBu)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
DMF (peptide synthesis grade)
-
20% (v/v) Piperidine in DMF
Procedure (on an automated peptide synthesizer):
-
Fmoc Deprotection: The resin is treated with a 20% piperidine in DMF solution to remove the Fmoc group from the N-terminus of the growing peptide chain. This is typically a two-step process to ensure complete deprotection.
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Activation and Coupling: In a separate vessel, Fmoc-Thr(tBu)-OH is pre-activated by dissolving it in DMF with a coupling reagent and a base. This activated amino acid solution is then transferred to the reaction vessel containing the resin. The coupling reaction is allowed to proceed for a specified time to ensure complete acylation of the free amine.
-
Washing: After the coupling reaction, the resin is again washed extensively with DMF to remove any unreacted reagents and by-products.
-
Continuation of Synthesis: The synthesizer then proceeds to the deprotection and coupling of the next amino acid in the sequence.
The Final Step: Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the solid support, and the side-chain protecting groups, including the tBu group on the threonine residue, must be removed. This is typically achieved by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA).
The Role of Scavengers
The cleavage of the tBu group generates highly reactive tert-butyl cations. These cations can re-attach to nucleophilic residues in the peptide, such as tryptophan and tyrosine, leading to undesired side products. To prevent this, "scavengers" are added to the cleavage cocktail to trap these carbocations. Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).[8]
Cleavage Cocktail and Protocol
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Preparation of Cleavage Cocktail: A common cleavage cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v). The exact composition may be adjusted based on the peptide sequence.
-
Cleavage Reaction: The peptide-resin is treated with the cleavage cocktail for a period of 2-4 hours at room temperature.
-
Peptide Precipitation: After the cleavage is complete, the resin is filtered off, and the peptide is precipitated from the TFA solution by the addition of cold diethyl ether.
-
Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and then dried. The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
The Significance of the Threonine Residue in Peptide Structure and Function
Threonine, with its hydroxyl-containing side chain, is a polar amino acid that can participate in hydrogen bonding. This property is crucial for the proper folding and stabilization of protein and peptide structures.[9] The hydroxyl group can also be a site for post-translational modifications, such as glycosylation and phosphorylation, which can significantly impact the biological activity of a peptide. The incorporation of O-tert-butylated threonine allows for the precise placement of this important residue within a synthetic peptide, enabling researchers to create molecules with specific structural and functional properties.
Safety and Handling
As with all laboratory chemicals, O-tert-Butyl-L-threonine tert-butyl ester acetate salt should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Inhalation: Avoid inhaling the dust. Work in a well-ventilated area or use a fume hood.
-
Skin and Eye Contact: The compound may cause skin and eye irritation.[1] In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion: A Versatile and Indispensable Tool in Peptide Chemistry
O-tert-Butyl-L-threonine tert-butyl ester acetate salt, through its carefully designed protecting group strategy, stands as a testament to the sophistication of modern peptide synthesis. Its stability, ease of use in automated protocols, and the critical role of the threonine residue it carries make it an indispensable tool for researchers and drug developers. A thorough understanding of its properties, synthesis, and application, as outlined in this guide, is essential for leveraging its full potential in the creation of novel and impactful peptide-based molecules.
References
- Google Patents.
-
AAPPTec. Handling and Storage of Peptides - FAQ. ([Link])
-
ResearchGate. Synthesis of Fmoc-(R)-allo-Thr(tBu)-OH (7). ([Link])
-
Spiral. Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ([Link])
-
Study.com. Threonine: Definition, Structure, Benefits, Sources and Uses. ([Link])
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Study.com. Functions of Threonine. ([Link])
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. ([Link])
- Google Patents. Process for preparing amino acid tert-butyl ester hydrochloric acid salts. ()
-
CEM. Application Note Peptide Cleavage and Protected Cleavage Procedures. ([Link])
-
The Royal Society of Chemistry. General methods. ([Link])
-
AAPPTec. Planning a Peptide Synthesis. ([Link])
- Google Patents. Method for preparing O-tert-butyl-L-threonine tert-butyl ester. ()
-
CoLab. Controlled aggregation properties of threonine modified by protecting groups to unusual self‐assembled structures. ([Link])
-
J&K Scientific LLC. O-tert-Butyl-L-threonine tert-butyl ester acetate salt | 5854-77-3. ([Link])
-
PMC - NIH. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. ([Link])
-
Wikipedia. Threonine. ([Link])
Sources
- 1. Buy O-tert-Butyl-L-threonine tert-butyl ester acetate salt | 5854-77-3 [smolecule.com]
- 2. O-tert-Butyl-L-threonine tert-butyl ester acetate [cymitquimica.com]
- 3. biosynth.com [biosynth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fmoc-Thr(tBu)-OH [cem.com]
- 6. CN103483212B - Synthesis method for O-tert-Butyl-L-threonine tert-butyl ester acetate salt - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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